3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
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Overview
Description
The compound “3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile” is a derivative of naproxen . It has a molecular weight of 209.25 . Another related compound is “2-(6-Methoxynaphthalen-2-yl)propanoate” which has a molecular weight of 230.26 .
Synthesis Analysis
The compound “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was synthesized by a reaction between 2,2-diphenylethan-1-amine and naproxen . Another compound, “2-(6-Methoxynaphthalen-2-yl)-N-(4-(2-(4-oxopentan-2-ylidene)hydrazinecarbonnyl)phenyl) propanamide” showed potent antibacterial activity .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques such as 1H, 13C NMR, UV, IR, and mass spectral data .
Chemical Reactions Analysis
The compound “2-(6-Methoxynaphthalen-2-yl)propanoate” was used as an additive for the photostabilization of PMMA films .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed using various techniques such as 1H, 13C NMR, UV, IR, and mass spectral data .
Scientific Research Applications
Analytical Applications
A study by Gatti et al. (1990) utilized the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols. This compound reacts selectively and rapidly with thiols to give fluorescent adducts, which can be separated and detected fluorimetrically. This method was applied to the determination of L-cysteine and mesna in pharmaceutical formulations, showcasing its utility in analytical chemistry (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Synthetic Chemistry
Xu and He (2010) discussed the importance of 2-Bromo-6-methoxynaphthalene, a closely related compound, as an intermediate in the synthesis of non-steroidal anti-inflammatory agents. They provided an overview of various synthetic procedures for this compound and highlighted the need for environmentally benign and safe synthetic methods, addressing concerns related to the use of toxic and carcinogenic reagents (Xu & He, 2010).
Antibacterial Activity
Mamatha et al. (2011) synthesized a compound by reacting 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide with 4-methylpentan-2-one, which was then evaluated for its in vitro antibacterial activity against both gram-positive and gram-negative bacteria. This study suggests the potential of such compounds in the development of new antibacterial agents (Mamatha, Babu, Mukkanti, & Pal, 2011).
Anti-Tubercular and Anti-Bacterial Agents
Prasad and Nayak (2016) reported the synthesis of novel thiazoles derivatives containing the methoxy-naphthyl moiety, which showed moderate anti-TB activities and excellent antibacterial activity against selected strains. This study underscores the therapeutic potential of compounds containing the methoxy-naphthyl group in treating bacterial infections and tuberculosis (Prasad & Nayak, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-12-7-16(10-17(19)8-12)14-3-4-15-11-18(20-2)6-5-13(15)9-14/h3-6,9,11-12,16H,7-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDUSAFXSHFAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(=O)C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343272-52-6 |
Source
|
Record name | 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343272526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(6-METHOXYNAPHTHALEN-2-YL)-5-METHYLCYCLOHEXANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X222BJ8VUU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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